Cas no 17199-22-3 (Phenol,2-bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)-)
17199-22-3 structure
Product Name:Phenol,2-bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)-
CAS No:17199-22-3
MF:C14H20BrNO3
MW:330.217503547668
CID:168354
PubChem ID:28394
Update Time:2025-04-19
Phenol,2-bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)- Chemical and Physical Properties
Names and Identifiers
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- Phenol,2-bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)-
- 2-BROMO-6-NITRO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL
- 2-bromo-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol
- Phenol, 2-bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)-
- DTXSID3075123
- 17199-22-3
-
- Inchi: 1S/C14H20BrNO3/c1-13(2,3)8-14(4,5)9-6-10(15)12(17)11(7-9)16(18)19/h6-7,17H,8H2,1-5H3
- InChI Key: RBDIWJZVNYIEMU-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(C=1)C(C)(C)CC(C)(C)C)[N+](=O)[O-])O
Computed Properties
- Exact Mass: 329.0627
- Monoisotopic Mass: 329.06266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6
- Topological Polar Surface Area: 66Ų
Experimental Properties
- PSA: 63.37
Phenol,2-bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)- Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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